Ethyl difluoroacetate
Overview
Description
Ethyl difluoroacetate is an organic compound with the molecular formula C4H6F2O2. It is a clear, colorless liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions. Its unique properties make it valuable in the fields of pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Ethyl difluoroacetate is a chemical compound that primarily targets the respiratory system . It is used in pharmaceutical intermediates, acrylization oxidation, and halogenating reaction of catalyst .
Mode of Action
It is known to interact with its targets in the respiratory system, leading to various changes at the molecular level .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is degraded to difluoroacetic acid by strains of Actinobacteria . This suggests that it may play a role in certain metabolic pathways involving these bacteria.
Pharmacokinetics
Given its use in pharmaceutical intermediates, it is likely that these properties have been optimized to ensure adequate bioavailability .
Result of Action
It is known to have an impact on the respiratory system
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its degradation to difluoroacetic acid by Actinobacteria suggests that the presence and activity of these bacteria could influence its action . Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
Ethyl difluoroacetate plays a role in biochemical reactions, particularly in the acrylization oxidation and halogenating reaction of catalysts
Cellular Effects
It has been noted that when this compound was introduced in a battery system, it led to the decomposition of the electrolyte, affecting the cycle performance of the battery
Molecular Mechanism
It is known to degrade to difluoroacetic acid by strains of Actinobacteria
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 99.2 °C and a density of 1.18 g/mL at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl difluoroacetate can be synthesized through several methods. One common method involves the reaction of difluoroacetic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out at temperatures ranging from 90 to 110 degrees Celsius . Another method involves the fluorination of dichloroacetyl diethylamine using anhydrous potassium fluoride as the fluorinating agent .
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of difluoroacetic acid with ethanol. This process is carried out under controlled conditions to ensure high yield and purity. The reaction mixture is then distilled under reduced pressure to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl difluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed
Major Products Formed:
Oxidation: Difluoroacetic acid.
Reduction: this compound derivatives.
Substitution: Substituted this compound compounds
Scientific Research Applications
Ethyl difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of fluorinated polymers and other materials with unique properties.
Comparison with Similar Compounds
Ethyl difluoroacetate can be compared with other similar compounds, such as:
- Ethyl fluoroacetate
- Mthis compound
- Ethyl trifluoroacetate
- Methyl trifluoroacetate
Uniqueness: this compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Properties
IUPAC Name |
ethyl 2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKHDVAKKLTJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060010 | |
Record name | Ethyl difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-31-9 | |
Record name | Ethyl difluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl difluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl difluoroacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3R5VZ4KWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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